molecular formula C6H7N5 B15167604 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile CAS No. 644996-54-3

2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B15167604
CAS No.: 644996-54-3
M. Wt: 149.15 g/mol
InChI Key: QGCOCBYXTJQBDK-UHFFFAOYSA-N
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Description

2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a chemical compound with a unique structure that includes an imidazole ring substituted with a methylamino group and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a dicarbonitrile compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines .

Scientific Research Applications

2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

644996-54-3

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyliminoimidazolidine-4,5-dicarbonitrile

InChI

InChI=1S/C6H7N5/c1-9-6-10-4(2-7)5(3-8)11-6/h4-5H,1H3,(H2,9,10,11)

InChI Key

QGCOCBYXTJQBDK-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(C(N1)C#N)C#N

Origin of Product

United States

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